2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the methoxyethyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing the compound’s overall biological activity. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 2-methyl-5-[(2-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 2-methyl-5-[(3-aminophenyl)methoxy]-1-benzofuran-3-carboxylate
Uniqueness
2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-13-19(20(22)26-9-8-25-2)17-11-16(6-7-18(17)28-13)27-12-14-4-3-5-15(10-14)21(23)24/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZTZZHEUUOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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